![molecular formula C10H12BrNOS B7494479 N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BmPC, and it has been synthesized using different methods. The synthesis of BmPC is a complex process that requires specific conditions and reagents.
Mécanisme D'action
The mechanism of action of BmPC is not fully understood. However, it has been suggested that BmPC acts by inhibiting the activity of specific enzymes such as proteases and polymerases. BmPC has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
BmPC has been shown to have biochemical and physiological effects on different cell types. BmPC has been shown to induce cell cycle arrest and apoptosis in cancer cells. BmPC has also been shown to inhibit the replication of different viruses and the growth of different bacterial strains. BmPC has been shown to have minimal toxicity to normal cells, which makes it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
BmPC has several advantages for lab experiments. BmPC is easy to synthesize, and it has a high yield. BmPC is also stable under different conditions, which makes it easy to store and transport. However, BmPC has some limitations for lab experiments. BmPC is not soluble in water, which makes it difficult to use in aqueous solutions. BmPC also has limited stability in some organic solvents, which makes it difficult to use in some reactions.
Orientations Futures
There are several future directions for the research on BmPC. One of the future directions is the development of new drugs based on BmPC. BmPC has shown promising results in the treatment of cancer, viral infections, and bacterial infections. Another future direction is the study of the mechanism of action of BmPC. The mechanism of action of BmPC is not fully understood, and further research is needed to elucidate the molecular targets of BmPC. Another future direction is the optimization of the synthesis method of BmPC. The synthesis of BmPC is a complex process that requires specific conditions and reagents, and further research is needed to optimize the synthesis method.
Conclusion:
In conclusion, BmPC is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BmPC has been synthesized using different methods, and it has been shown to have anticancer, antiviral, and antibacterial properties. BmPC has several advantages for lab experiments, but it also has some limitations. Further research is needed to develop new drugs based on BmPC, elucidate the mechanism of action of BmPC, and optimize the synthesis method of BmPC.
Méthodes De Synthèse
BmPC can be synthesized using different methods. One of the most common methods is the reaction of 5-bromothiophene-2-carboxylic acid with methylcyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields BmPC as a white solid with a yield of 60-70%. Other methods include the reaction of 5-bromothiophene-2-carboxylic acid with 2-methylcyclopropanamine in the presence of a coupling agent.
Applications De Recherche Scientifique
BmPC has been the subject of scientific research due to its potential applications in various fields. One of the main applications of BmPC is in the field of medicinal chemistry. BmPC has been shown to have anticancer properties, and it has been tested against different cancer cell lines. BmPC has also been tested for its antiviral properties, and it has shown promising results against different viruses such as HIV, HCV, and influenza virus. BmPC has also been tested for its antibacterial properties, and it has shown activity against different bacterial strains.
Propriétés
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-6-4-8(6)10(13)12-5-7-2-3-9(11)14-7/h2-3,6,8H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGJKHUVJETRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone](/img/structure/B7494408.png)
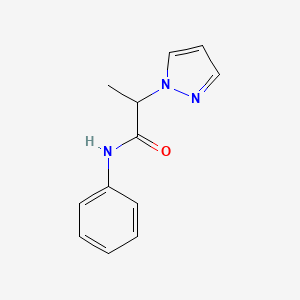
![2-methyl-5-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7494427.png)
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)
![2-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494430.png)
![[(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid](/img/structure/B7494431.png)
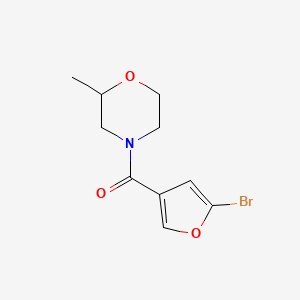
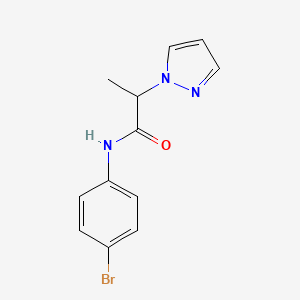
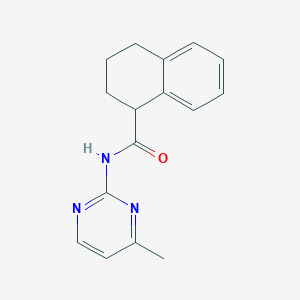
![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
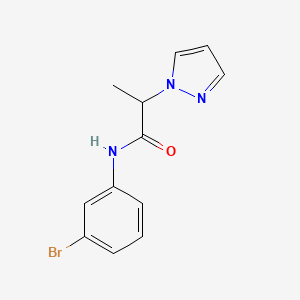
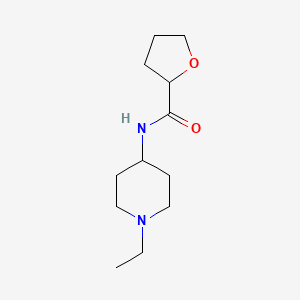
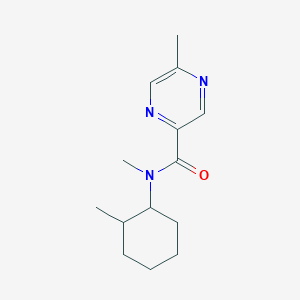
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)